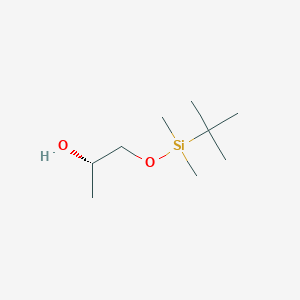
(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL
Descripción general
Descripción
(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL is a chiral compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a secondary alcohol. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups to prevent unwanted reactions during multi-step synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL typically involves the protection of (S)-propan-2-ol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
(S)-Propan-2-ol+TBDMSClBasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The secondary alcohol group in (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions to regenerate the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl) in methanol are typical reagents for deprotection.
Major Products Formed
Oxidation: Formation of (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Regeneration of (S)-propan-2-ol.
Aplicaciones Científicas De Investigación
(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL is widely used in scientific research due to its role as a protecting group in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex molecules by protecting hydroxyl groups during multi-step reactions.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The primary function of (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL is to protect hydroxyl groups during chemical reactions. The TBDMS group is stable under a variety of conditions, preventing unwanted side reactions. The deprotection mechanism involves the cleavage of the silicon-oxygen bond, typically facilitated by fluoride ions or acidic conditions, to regenerate the free hydroxyl group.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-((Trimethylsilyl)oxy)propan-2-OL: Similar protecting group but with a trimethylsilyl (TMS) group instead of TBDMS.
(S)-1-((Tert-butyldiphenylsilyl)oxy)propan-2-OL: Features a tert-butyldiphenylsilyl (TBDPS) group, offering greater steric protection.
(S)-1-((Methoxymethyl)oxy)propan-2-OL: Uses a methoxymethyl (MOM) protecting group, which is more easily removed under acidic conditions.
Uniqueness
(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL is unique due to the balance it offers between stability and ease of removal. The TBDMS group provides robust protection under a wide range of conditions, making it suitable for complex synthetic routes. Its deprotection is also relatively straightforward, typically requiring mild conditions.
Propiedades
IUPAC Name |
(2S)-1-[tert-butyl(dimethyl)silyl]oxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDDRAYUVSVPPR-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO[Si](C)(C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO[Si](C)(C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole](/img/structure/B49340.png)
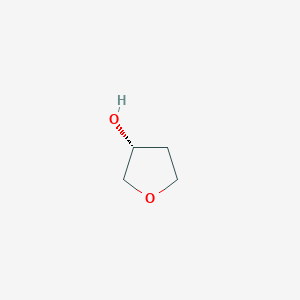
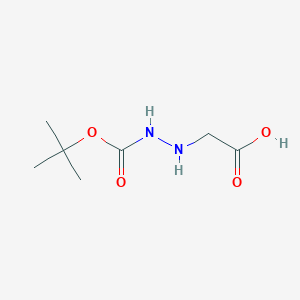
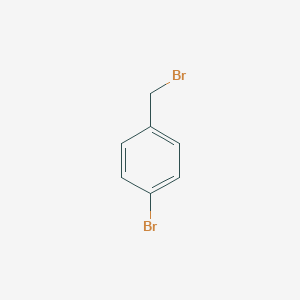
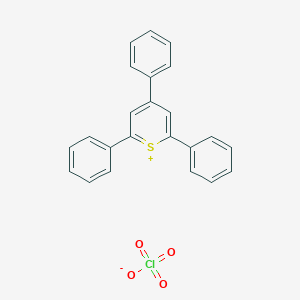
![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B49351.png)
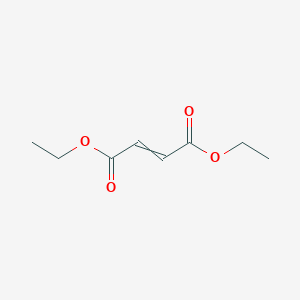
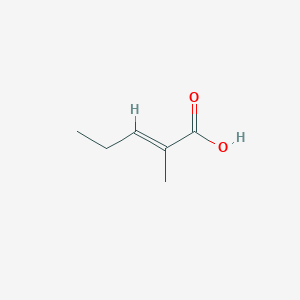
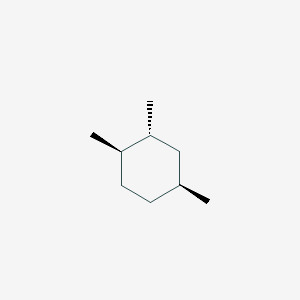
![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)

![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)
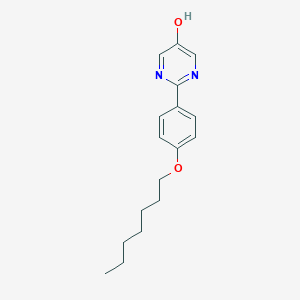
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)
